N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide
Description
N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide is an organic compound characterized by the presence of a chloro and nitro group on the phenyl ring, and an ethoxy group attached to the benzamide structure
Properties
Molecular Formula |
C15H13ClN2O4 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-11(14)15(19)17-13-9-10(18(20)21)7-8-12(13)16/h3-9H,2H2,1H3,(H,17,19) |
InChI Key |
LZVPKVZTYSZEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-ethoxybenzamide derivatives.
Reduction: Formation of N-(2-chloro-5-aminophenyl)-2-ethoxybenzamide.
Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-2-carboxybenzamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups may facilitate binding to active sites, while the ethoxybenzamide moiety can influence the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
N-(2-chloro-5-nitrophenyl)-2-methylbenzamide: Differing by the presence of a methyl group instead of an ethoxy group, which can affect its reactivity and applications.
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide: The methoxy group may alter the compound’s solubility and interaction with biological targets.
2-chloro-5-nitro-N-phenylbenzamide: Lacking the ethoxy group, this compound may have different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
